N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Description
N-(4-Methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 4-methoxybenzyl group at the amide nitrogen and a 6-methoxypyridazinyl group at the piperidine nitrogen. The methoxy substituents on both aromatic rings likely influence electronic properties, solubility, and receptor interactions.
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-7-5-14(6-8-16)12-20-19(24)15-4-3-11-23(13-15)17-9-10-18(26-2)22-21-17/h5-10,15H,3-4,11-13H2,1-2H3,(H,20,24) |
InChI Key |
PFTUFGAJPKSKIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a novel compound of interest in medicinal chemistry due to its structural features, which suggest potential interactions with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Overview
The compound is characterized by:
- Piperidine Ring : A six-membered nitrogen-containing ring that is common in many biologically active compounds.
- Methoxybenzyl Group : This moiety may enhance lipophilicity and facilitate cellular uptake.
- Methoxypyridazine Moiety : Implicated in various biological activities, particularly in neurological contexts.
The molecular formula is with a molecular weight of 356.4 g/mol .
Neurotransmitter Modulation
Preliminary studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Anticancer Properties
Similar compounds have shown anticancer properties, and while specific data on this compound is limited, structural analogs have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis in cancer cells, potentially through mechanisms involving DNA damage .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Common synthetic routes include:
- Formation of the piperidine core.
- Introduction of the methoxybenzyl and methoxypyridazine groups through coupling reactions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzyl)piperidine-4-carboxamide | Piperidine ring, methoxybenzyl group | Potential muscarinic antagonist |
| 1-(6-methoxypyridazin-3-yl)piperidine | Piperidine ring, pyridazine group | Neuroactive properties |
| 4-[3-(aryloxy)benzylidene]-3-methylpiperidine | Aryl substitution on piperidine | FAAH inhibitor |
These compounds illustrate the diversity in biological activity related to modifications on the piperidine structure .
While specific mechanisms for this compound are still under investigation, it is hypothesized that it may interact with neurotransmitter receptors and influence signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Research has shown that compounds with similar structures have been effective in preclinical models:
- Anticancer Activity : Studies on related piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting similar potential for this compound .
- Neurological Effects : Compounds targeting muscarinic receptors have been explored for their ability to improve cognitive function in animal models of Alzheimer's disease .
Scientific Research Applications
Preliminary studies indicate that N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide may exhibit various biological activities:
- Neurotransmitter Modulation : The structural components suggest potential interactions with muscarinic receptors, which are implicated in several neurological disorders. This could position the compound as a candidate for treating conditions such as Alzheimer's disease or schizophrenia.
- Anticancer Properties : Similar compounds have shown promise in inhibiting specific protein interactions crucial for oncogenesis. For instance, compounds with related structures have been demonstrated to disrupt the menin-MLL interaction, relevant in certain leukemias.
- Kinase Inhibition : In vitro assays have shown that this compound exhibits moderate inhibition of various kinases involved in cell signaling and proliferation, suggesting a potential role in cancer therapy.
Data Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine core with methoxybenzyl substitution | Moderate kinase inhibition; potential anti-cancer activity |
| Related Compound A | Lacks methoxybenzyl group | Moderate kinase inhibition |
| Related Compound B | Simplified structure | Broad-spectrum activity but less specificity |
The presence of the methoxy group enhances selectivity for certain biological targets while potentially reducing off-target effects compared to simpler analogs.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Anticancer Efficacy
In another study, the compound was tested against various cancer cell lines including breast and colon cancer. The results demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating promising anticancer activity. Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways.
Comparison with Similar Compounds
Structural Analogues and Receptor Selectivity
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Effects on Receptor Binding :
- The 4-methoxybenzyl group in the target compound aligns with FPR2-selective agonists in , where para-substitution on benzyl enhances FPR2 specificity .
- Replacement of pyridazinyl with pyrrolo-pyrimidine () shifts activity toward kinase inhibition, highlighting the role of heterocyclic cores in target specificity .
- Electronic and Metabolic Properties :
- Methoxy groups (electron-donating) in the target compound may improve membrane permeability compared to trifluoromethoxy (electron-withdrawing) in , which could enhance metabolic stability .
- The absence of halogen substituents (e.g., bromine in ) may reduce toxicity but also lower binding affinity if halogen interactions are critical .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Crystallinity : The 6-methoxypyridazinyl group in the target compound, similar to , may support stable crystalline forms, aiding in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
